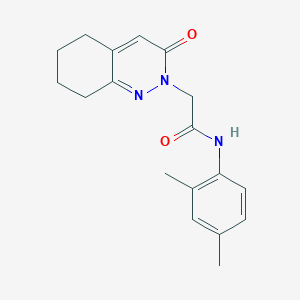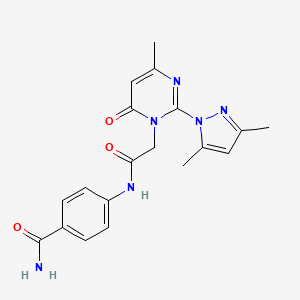
N-(2-carbamoylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-CARBAMOYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamoylphenyl group, a chlorophenylmethyl group, and a dihydropyridine carboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CARBAMOYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2-carbamoylphenylamine with 4-chlorobenzyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with dihydropyridine-3-carboxylic acid under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-CARBAMOYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-CARBAMOYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of N-(2-CARBAMOYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce bacterial cell death by disrupting cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, (4-chlorophenyl)-, methyl ester: Similar in structure but with a methyl ester group instead of the dihydropyridine carboxamide group.
N-[(4-Chlorophenyl)methyl]-N-ethyl-2-pyridinamine: Contains a chlorophenylmethyl group and a pyridinamine group.
Uniqueness
N-(2-CARBAMOYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H16ClN3O3 |
|---|---|
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
N-(2-carbamoylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H16ClN3O3/c21-14-9-7-13(8-10-14)12-24-11-3-5-16(20(24)27)19(26)23-17-6-2-1-4-15(17)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26) |
Clave InChI |
ZKIOPPTWTNGFER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B14971173.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-fluorobenzamide](/img/structure/B14971177.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B14971196.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B14971203.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14971228.png)
![3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B14971233.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B14971237.png)
![N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-phenylpiperazin-1-YL)ethyl]-N'-phenylethanediamide](/img/structure/B14971238.png)
![4-Methoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B14971240.png)
![N-(3,5-difluorophenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B14971244.png)
![N-[4-({4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide](/img/structure/B14971248.png)
